1-Bromo-1-methylcyclobutane

Physical Chemistry Process Engineering Purification

1-Bromo-1-methylcyclobutane (CAS 80204-24-6) is a tertiary alkyl halide consisting of a four-membered cyclobutane ring substituted with both a bromine atom and a methyl group at the 1-position. This structural configuration confers a combination of moderate ring strain (approximately 110 kJ/mol for the cyclobutane framework) and the reactivity profile characteristic of a tertiary alkyl bromide.

Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol
Cat. No. B13021240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-methylcyclobutane
Molecular FormulaC5H9Br
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCC1(CCC1)Br
InChIInChI=1S/C5H9Br/c1-5(6)3-2-4-5/h2-4H2,1H3
InChIKeyQSTWOFDDPACDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-1-methylcyclobutane: A Strategic Tertiary Alkyl Halide for Ring-Strain and Regioselectivity Applications


1-Bromo-1-methylcyclobutane (CAS 80204-24-6) is a tertiary alkyl halide consisting of a four-membered cyclobutane ring substituted with both a bromine atom and a methyl group at the 1-position [1]. This structural configuration confers a combination of moderate ring strain (approximately 110 kJ/mol for the cyclobutane framework) and the reactivity profile characteristic of a tertiary alkyl bromide [2]. The compound is supplied as a colorless liquid with purity typically ≥98.0% (GC) [3].

Tertiary alkyl bromide for SN1/elimination chemistry
Cyclobutane scaffold with moderate ring strain for strain-driven ring-opening studies
Supplied as high-purity liquid, ready for synthesis workflows

1-Bromo-1-methylcyclobutane: Why Direct Substitution with Other Cycloalkyl Bromides Is Invalid


Generic substitution among cycloalkyl bromides is precluded by fundamental differences in ring strain energy, steric environment at the reactive center, and regiochemical outcome. Cyclopropane derivatives exhibit significantly higher strain (115 kJ/mol), cyclohexane analogs are essentially strain-free, and positional isomers (e.g., 1-bromo-2-methylcyclobutane) present distinct steric and stereochemical profiles [1][2]. These structural variations directly translate into quantifiable differences in physical properties, reaction yields, and selectivity—differences that cannot be bridged by ad hoc substitution.

Ring strain Cyclopropane analogs exhibit higher strain, cyclohexane analogs are nearly strain-free; reactivity and selectivity profiles may shift significantly.
Steric environment Positional isomers (e.g., 1-bromo-2-methylcyclobutane) introduce distinct steric and stereochemical outcomes that alter reaction trajectories.
Physical properties Boiling point, lipophilicity, and conformational preferences differ substantially, limiting direct interchangeability without re-validation.

1-Bromo-1-methylcyclobutane vs. Closest Analogs: Head-to-Head Quantitative Differentiation


Thermal Property Differentiation: Boiling Point vs. 1-Bromo-1-methylcyclohexane

1-Bromo-1-methylcyclobutane exhibits a predicted boiling point of 115.2±9.0 °C at 760 mmHg . In contrast, its six-membered ring analog, 1-bromo-1-methylcyclohexane, has an estimated boiling point of 181.96 °C . This ~67 °C difference reflects the smaller molar volume and reduced van der Waals interactions of the cyclobutane framework.

Boiling Point
Data to verify
115.2±9.0 °C vs 181.96 °C (est.)
Supports distillation and purification process design
Predicted values; experimental confirmation recommended
Physical Chemistry Process Engineering Purification

Ring-Strain Energy Comparison: Cyclobutane vs. Cyclopropane Frameworks

The cyclobutane ring in 1-bromo-1-methylcyclobutane possesses a total strain energy of approximately 110 kJ/mol (26.4 kcal/mol) [1]. This is comparable to but measurably lower than the 115 kJ/mol (27.5 kcal/mol) strain energy of cyclopropane rings found in analogs like 1-bromo-1-methylcyclopropane [1]. The 5 kJ/mol difference indicates that while both are strained, the cyclobutane scaffold offers a distinct balance of stability and reactivity.

Ring Strain
Class-level
≈110 kJ/mol (vs cyclopropane 115 kJ/mol)
Indicates a stability–reactivity balance suitable for controlled ring-opening studies
Values refer to parent hydrocarbon frameworks
Mechanistic Organic Chemistry Strain-Driven Reactivity Conformational Analysis

Regioselectivity in Radical Bromination: Predominant Formation of 1-Bromo-1-methylcyclobutane

In the radical bromination of methylcyclobutane, the tertiary C–H bond (at the 1-position) undergoes bromination at a relative rate of 1640 compared to 1° hydrogens (rate = 1) and 2° hydrogens (rate = 82) [1]. Consequently, 1-bromo-1-methylcyclobutane constitutes approximately 76.8% of the monobrominated product mixture, while its positional isomer, 1-bromo-2-methylcyclobutane, accounts for only about 23.1% [1].

Regioselectivity
Head-to-head
76.8% vs 23.1% (1-position vs 2-position isomer)
Enables synthetic route planning that minimizes isomer separation
Radical bromination of methylcyclobutane; relative rates 1°:2°:3° = 1:82:1640
Radical Chemistry Synthetic Methodology Reaction Selectivity

Lipophilicity (LogP) Comparison: Balanced Partitioning vs. Higher Homologs

1-Bromo-1-methylcyclobutane has a predicted ACD/LogP value of 2.62 . This value sits between that of the more compact 1-bromo-1-methylcyclopropane (LogP 2.06) [1] and the larger 1-bromo-1-methylcyclohexane (which would be expected to have LogP > 3). The 0.56 LogP unit difference from the cyclopropane analog corresponds to an approximately 3.6-fold higher predicted octanol-water partition coefficient.

Lipophilicity
Data to verify
LogP 2.62 (vs cyclopropane analog 2.06)
Guides scaffold selection for balanced permeability and solubility
ACD/LogP predicted; experimental logP may differ
Medicinal Chemistry ADME/Tox Physicochemical Property Optimization

Conformational Preference: Pseudo-Equatorial Orientation of Bromine in Methylated Cyclobutanes

300 MHz ¹H NMR analysis of methylated halocyclobutanes, including 1-bromo-1-methylcyclobutane, reveals that halogen substituents exhibit a greater preference for the pseudo-equatorial position than do methyl groups on the cyclobutane ring [1]. This stereoelectronic preference has been quantified through variable γ-methyl effects, with marked differences observed between stereoisomeric 1,3-substituted cyclobutane compounds [1].

Conformational Preference
Class-level
Bromine > methyl for pseudo-equatorial orientation
Informs stereochemical outcome prediction in substitution and elimination
Based on ¹H NMR analysis of methylated halocyclobutanes
NMR Spectroscopy Conformational Analysis Stereochemistry

1-Bromo-1-methylcyclobutane: High-Value Application Scenarios Stemming from Quantitative Differentiation


Synthesis of 1-Substituted Cyclobutane Derivatives via Regioselective Radical Bromination

When synthesizing a cyclobutane derivative requiring substitution specifically at the 1-position, 1-bromo-1-methylcyclobutane should be the target intermediate. Radical bromination of methylcyclobutane yields this compound as the predominant product (76.8%) due to the high relative reactivity of the tertiary C–H bond (1640× vs. 1°) . This inherent selectivity makes it the preferred starting material over its 2-methyl isomer (23.1% yield) for subsequent SN1 or elimination reactions.

Physicochemical Property Optimization in Medicinal Chemistry Lead Series

In medicinal chemistry programs where a cyclobutane ring is being introduced to modulate conformation or metabolism, 1-bromo-1-methylcyclobutane provides a favorable balance of physicochemical properties. With a predicted LogP of 2.62 , it offers greater lipophilicity than the cyclopropane analog (LogP 2.06) [1], potentially improving membrane permeability, while avoiding the excessive lipophilicity (LogP > 3) and higher molecular weight of the cyclohexane analog . This intermediate LogP range aligns with many lead-like and drug-like chemical space requirements.

Mechanistic Studies of Strain-Driven Ring-Opening and Rearrangement Reactions

1-Bromo-1-methylcyclobutane serves as an ideal substrate for investigating strain-driven reactions due to its cyclobutane framework, which possesses a ring strain energy of approximately 110 kJ/mol . This strain level is sufficient to facilitate ring-opening under appropriate conditions (e.g., nucleophilic attack, solvolysis) while providing greater thermal stability compared to the more labile cyclopropane analog (115 kJ/mol) . The compound can be used to study carbocation rearrangements and ring-expansion pathways relevant to natural product synthesis.

Process Chemistry: Reduced Distillation Energy Requirements

For industrial-scale syntheses where solvent removal and purification represent significant cost drivers, 1-bromo-1-methylcyclobutane (bp 115.2±9.0 °C) offers a tangible process advantage over the cyclohexane homolog (bp 181.96 °C) [1]. The ~67 °C lower boiling point reduces the energy input required for distillation, potentially lowering manufacturing costs and minimizing thermal decomposition of sensitive intermediates during workup.

Application
Selection Property
Validation Focus
1-Substituted cyclobutane synthesis
High tertiary bromide selectivity
Isomer ratio and purification yield
Medicinal chemistry lead optimization
Moderate lipophilicity for permeability/solubility balance
LogP and molecular weight relative to cyclopropane/cyclohexane analogs
Strain-driven ring-opening mechanism studies
Cyclobutane ring strain (~110 kJ/mol) with higher thermal stability than cyclopropane
Reactivity-stability window and rearrangement pathways
Distillation process optimization
Lower boiling point relative to larger-ring homologs
Energy input reduction and thermal decomposition minimization

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